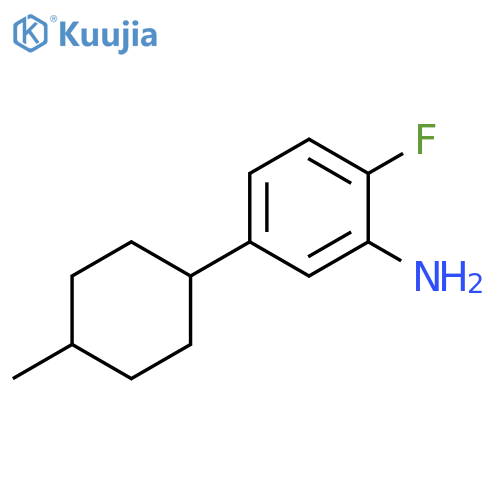Cas no 2060035-72-3 (Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-)

2060035-72-3 structure
商品名:Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-
CAS番号:2060035-72-3
MF:C13H18FN
メガワット:207.287127017975
CID:5183285
Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)- 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-
-
- インチ: 1S/C13H18FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h6-10H,2-5,15H2,1H3
- InChIKey: CUWGPGYXSRZDOB-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(C2CCC(C)CC2)=CC=C1F
Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-328507-1.0g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-328507-0.1g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 0.1g |
$1195.0 | 2023-02-23 | ||
| Enamine | EN300-328507-0.5g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 0.5g |
$1302.0 | 2023-02-23 | ||
| Enamine | EN300-328507-0.25g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 0.25g |
$1249.0 | 2023-02-23 | ||
| Enamine | EN300-328507-5.0g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 5.0g |
$3935.0 | 2023-02-23 | ||
| Enamine | EN300-328507-0.05g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 0.05g |
$1140.0 | 2023-02-23 | ||
| Enamine | EN300-328507-10.0g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 10.0g |
$5837.0 | 2023-02-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034693-1g |
2-Fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 95% | 1g |
¥6755.0 | 2023-03-11 | |
| Enamine | EN300-328507-2.5g |
2-fluoro-5-(4-methylcyclohexyl)aniline |
2060035-72-3 | 2.5g |
$2660.0 | 2023-02-23 |
Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)- 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
2060035-72-3 (Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
